(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core linked to a dimethylphenoxyethyl group
Mechanism of Action
Target of action
Imidazole derivatives have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of action
The mode of action of imidazole derivatives can vary widely. Some imidazole derivatives have been found to inhibit certain enzymes, while others might interact with receptors or other cellular targets .
Biochemical pathways
Imidazole derivatives can affect various biochemical pathways, depending on their specific targets. For example, some imidazole derivatives have been found to inhibit the polymerization of tubulin, a protein involved in cell division .
Pharmacokinetics
The ADME properties of imidazole derivatives can vary widely, depending on their specific structures and functional groups. Some imidazole derivatives might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of imidazole derivatives can vary widely, depending on their specific targets and modes of action. For example, imidazole derivatives that inhibit tubulin polymerization can disrupt cell division and have antiproliferative effects .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The next step involves the alkylation of the benzimidazole with 2-(3,4-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. Finally, the resulting intermediate is subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, this compound is investigated for its therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol
- (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propane
Uniqueness
Compared to similar compounds, (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol exhibits unique properties due to the presence of the methanol group. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-8-15(11-14(13)2)22-10-9-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDIFJRFXAKUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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